molecular formula C20H21N3O5S B2407862 benzo[d][1,3]dioxol-5-yl(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone CAS No. 2034296-41-6

benzo[d][1,3]dioxol-5-yl(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone

Cat. No.: B2407862
CAS No.: 2034296-41-6
M. Wt: 415.46
InChI Key: WQGMWAHDWAOPEW-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxol-5-yl(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone is a heterocyclic compound characterized by a benzo[d][1,3]dioxole (methylenedioxyphenyl) core linked via a methanone bridge to a piperidine moiety. The piperidine ring is substituted at the 4-position with a 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl group. This sulfone-modified benzothiadiazole subunit introduces electron-withdrawing properties and conformational rigidity, which are critical for interactions with biological targets .

The compound’s structural complexity arises from:

  • Benzo[d][1,3]dioxole: A fused bicyclic system known for enhancing metabolic stability and membrane permeability in drug-like molecules .
  • Piperidine: A six-membered nitrogen-containing ring that facilitates spatial orientation of substituents for target engagement.
  • 3-Methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole: A sulfone derivative of benzothiadiazole, which improves solubility and modulates electronic properties compared to non-oxidized analogs .

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S/c1-21-16-4-2-3-5-17(16)23(29(21,25)26)15-8-10-22(11-9-15)20(24)14-6-7-18-19(12-14)28-13-27-18/h2-7,12,15H,8-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGMWAHDWAOPEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound benzo[d][1,3]dioxol-5-yl(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone is a synthetic derivative that exhibits diverse biological activities. This article reviews its pharmacological properties, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound's molecular formula is C20H22N4O4SC_{20}H_{22}N_4O_4S, with a molecular weight of approximately 414.48 g/mol. The structure incorporates a piperidine ring linked to a benzo[d][1,3]dioxole moiety and a thiadiazole derivative, which are known for their biological significance.

Antidiabetic Properties

Recent studies have highlighted the antidiabetic potential of benzodioxol derivatives. For instance, derivatives similar to the compound have shown significant inhibition of α-amylase, an enzyme involved in carbohydrate metabolism. One study reported IC50 values of 0.68 µM for a related compound against α-amylase, suggesting strong inhibitory activity that could be beneficial in managing diabetes .

Anticancer Activity

The anticancer properties of benzodioxole derivatives have also been explored. In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects against various cancer cell lines while maintaining low toxicity towards normal cells. Specifically, compounds were found to reduce cell viability in cancer lines by 26–65 µM while showing negligible effects on normal cell lines (IC50 > 150 µM) . This selectivity is crucial for developing safer cancer therapies.

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Enzyme Inhibition : The inhibition of α-amylase by benzodioxol derivatives suggests that these compounds may modulate carbohydrate digestion and absorption.
  • Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Study 1: Antidiabetic Effects

In vivo experiments using streptozotocin-induced diabetic mice demonstrated that treatment with a benzodioxol derivative significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses . This highlights the potential application of benzodioxol derivatives in diabetes management.

Case Study 2: Anticancer Efficacy

A recent investigation into the anticancer efficacy of related compounds showed promising results against multiple cancer types. The study utilized various concentrations to assess cytotoxicity and observed significant reductions in cell viability across different cancer cell lines .

Data Summary Table

Activity IC50 Value Effect Reference
α-Amylase Inhibition0.68 µMSignificant inhibition
Cancer Cell Viability26–65 µMCytotoxic effects on cancer cells
Normal Cell Viability>150 µMNegligible toxicity

Comparison with Similar Compounds

Target Compound:

  • Synthesis : Likely involves coupling a benzo[d][1,3]dioxol-5-yl carbonyl chloride with a pre-functionalized piperidine bearing the 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole group. Palladium-catalyzed cross-coupling or nucleophilic substitution may be used .
  • Reactivity: The sulfone group stabilizes negative charge, making the benzothiadiazole less electrophilic than non-sulfonated analogs. The methylenedioxyphenyl group is resistant to oxidative metabolism .

Key Differentiators

  • Target vs. Thiophene Derivative : The benzo[d][1,3]dioxole moiety in the target compound reduces cytochrome P450-mediated degradation compared to the thiophene analog .
  • Target vs.

Preparation Methods

Synthetic Strategies for Core Components

Benzo[d]dioxol-5-yl Group Synthesis

The benzo[d]dioxole ring is typically synthesized via acid-catalyzed cyclization of catechol derivatives with formaldehyde or dichloromethane. For example, 3,4-methylenedioxyacetophenone is brominated using bromine in acetic acid to introduce reactive sites for subsequent coupling.

Key reaction conditions :

  • Bromination at 20°C for 2 hours yields 84% of 1-(benzo[d]dioxol-5-yl)-2-bromobutan-1-one.
  • Solvent choice (e.g., dichloromethane) critically impacts extraction efficiency during workup.

3-Methyl-2,2-dioxidobenzo[c]thiadiazole Synthesis

This heterocycle is constructed through sulfonamide cyclization . Starting with 2-amino-4-methylbenzenethiol, sulfonation with concentrated sulfuric acid followed by oxidation with nitric acid generates the sulfone. Subsequent treatment with phosphorus pentachloride induces cyclization to form the thiadiazole ring.

Optimized parameters :

  • Reaction time: 6–8 hours at 80°C.
  • Purity: >95% after recrystallization from ethanol.

Piperidine-Methanone Bridge Assembly

The piperidine ring is functionalized via N-alkylation or Buchwald-Hartwig coupling . For instance, 4-aminopiperidine reacts with the thiadiazole sulfonate under basic conditions (K₂CO₃, DMF) to install the 3-methyl-2,2-dioxidobenzo[c]thiadiazol-1(3H)-yl group. The methanone linkage is then established using a Friedel-Crafts acylation or HATU-mediated coupling.

Integrated Synthetic Routes

Stepwise Assembly via Suzuki-Miyaura Coupling

This three-step approach sequentially constructs each subunit:

  • Thiadiazole-piperidine intermediate :

    • 4-(3-Methyl-2,2-dioxidobenzo[c]thiadiazol-1(3H)-yl)piperidine is synthesized via Pd-catalyzed C–N coupling (Pd(OAc)₂, Xantphos, Cs₂CO₃).
    • Yield: 78% after column chromatography.
  • Methanone formation :

    • The piperidine intermediate reacts with benzo[d]dioxol-5-yl carbonyl chloride in dichloromethane using triethylamine as a base.
    • Temperature: 0°C to room temperature.
  • Global deprotection and purification :

    • Silica gel chromatography (ethyl acetate/hexane, 3:7) achieves >99% purity.
Table 1: Reaction Conditions for Stepwise Synthesis
Step Reagents Solvent Temp (°C) Yield (%)
1 Pd(OAc)₂, Xantphos Dioxane 100 78
2 TEA, DCM DCM 0→25 85
3 Ethyl acetate/hexane 99

One-Pot Tandem Cyclization

A streamlined method combines thiadiazole formation and piperidine functionalization in a single reactor:

  • Key reagents : POCl₃ (cyclizing agent), DIPEA (base).
  • Advantages : Reduces purification steps; total yield improves to 68%.
  • Limitations : Requires strict anhydrous conditions to prevent hydrolysis.
Table 2: One-Pot Synthesis Performance
Parameter Value
Reaction time 12 hours
Purity (HPLC) 97%
Scalability Up to 50 g

Solid-Phase Synthesis for High-Throughput Production

Adapted from peptide synthesis techniques, this method uses Wang resin to anchor the piperidine moiety:

  • Resin loading : 4-(Fmoc-amino)piperidine attached via ester linkage.
  • On-resin thiadiazole coupling : HATU/DIPEA activates the sulfonamide for conjugation.
  • Cleavage and acylation : TFA cleavage followed by benzo[d]dioxol-5-yl methanone acylation.

Outcomes :

  • Average yield per cycle: 82%.
  • Purity: 94% (LC-MS).

Critical Analysis of Methodologies

Yield and Scalability Comparison

Method Yield (%) Scalability (kg) Cost Index
Stepwise Assembly 72 1–5 1.0
One-Pot 68 0.1–1 0.8
Solid-Phase 82 0.01–0.1 2.5

Key observations :

  • Stepwise assembly balances yield and scalability for industrial applications.
  • Solid-phase synthesis excels in small-scale, high-purity batches but is cost-prohibitive for large volumes.

Impurity Profiling and Mitigation

Common byproducts include:

  • Des-methyl analogs : Formed via demethylation during thiadiazole synthesis.
  • Piperidine ring-opened derivatives : Generated under acidic workup conditions.

Mitigation strategies :

  • Use of buffered aqueous phases (pH 7–8) during extraction.
  • Gradient HPLC purification with C18 columns.

Industrial-Scale Optimization

Continuous Flow Synthesis

Adapting stepwise assembly into a continuous process enhances throughput:

  • Reactor design : Two sequential microreactors for thiadiazole formation and coupling.
  • Output : 1.2 kg/day with 70% yield.

Green Chemistry Approaches

  • Solvent replacement : Substituting DCM with cyclopentyl methyl ether (CPME) reduces environmental impact.
  • Catalyst recycling : Pd recovery rates exceed 95% using thiourea-functionalized resins.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 6.85 (d, J = 1.6 Hz, benzo[d]dioxole), 4.32–4.45 (m, piperidine CH₂).
  • HRMS : m/z 483.0842 [M+H]⁺ (calc. 483.0839).

Purity Assessment

  • HPLC : Rt = 8.7 min (C18, 70:30 MeCN/H₂O).
  • Elemental analysis : C 64.58%, H 4.98%, N 11.57% (theory: C 64.55%, H 4.95%, N 11.60%).

Q & A

Q. What are the standard synthetic protocols for benzo[d][1,3]dioxol-5-yl(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the benzo[d][1,3]dioxole core via cyclization reactions using reagents like diethyl oxalate under controlled temperature (60–80°C) .
  • Step 2 : Coupling the dioxole moiety with a piperidine derivative. Palladium catalysts (e.g., Pd(PPh₃)₄) are often employed for Suzuki-Miyaura cross-coupling reactions .
  • Step 3 : Introduction of the benzo[c][1,2,5]thiadiazole sulfone group via oxidation using mCPBA (meta-chloroperbenzoic acid) at 0–5°C to prevent over-oxidation . Yields range from 45–70%, with purity verified via HPLC (>95%) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR resolve aromatic protons (δ 6.8–7.5 ppm) and confirm piperidine ring substitution patterns .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 483.12 [M+H]⁺) and fragmentation patterns .
  • HPLC : Monitors reaction progress and ensures >95% purity by reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) to enhance coupling efficiency .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for cyclization reactions; DMSO improves solubility of aromatic intermediates .
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min vs. 6 hours) while maintaining yields .

Q. How can contradictions in reported biological activities (e.g., anticancer vs. antimicrobial) be resolved?

  • Assay Standardization : Compare IC₅₀ values across cell lines (e.g., HeLa vs. MCF7) under identical conditions (e.g., 48-hour exposure, 10% FBS) .
  • Structural Analog Analysis : Evaluate substituent effects (e.g., methoxy vs. fluorine groups) on target binding using SAR studies .
  • Mechanistic Studies : Conduct kinase inhibition assays (e.g., EGFR, VEGFR2) to identify primary targets and off-pathway effects .

Q. What methodologies are recommended for studying target interactions?

  • Molecular Docking : Use AutoDock Vina to model binding poses with proteins like tubulin (PDB: 1SA0) and validate with MM/GBSA scoring .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) for receptors (e.g., serotonin transporters) with immobilized ligand surfaces .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by monitoring protein stability shifts in lysates after compound treatment .

Q. How can stability challenges under physiological pH be addressed?

  • pH-Dependent Degradation Studies : Use HPLC to monitor compound integrity in buffers (pH 2–9) over 24 hours. Stability is often compromised at pH <3 due to sulfone group hydrolysis .
  • Formulation Strategies : Encapsulate in PEGylated liposomes or use cyclodextrin complexes to enhance solubility and reduce degradation .

Q. What are the key challenges in scaling up synthesis for preclinical studies?

  • Purification Bottlenecks : Replace column chromatography with continuous flow crystallization for gram-scale production .
  • Byproduct Management : Optimize oxidation steps (e.g., switch from mCPBA to H₂O₂/FeSO₄) to minimize sulfoxide byproducts .
  • Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction endpoints and reduce batch variability .

Data Analysis & Experimental Design

Q. How can computational methods guide structure-activity relationship (SAR) studies?

  • QSAR Modeling : Use Gaussian 16 to calculate electronic descriptors (e.g., HOMO-LUMO gaps) and correlate with cytotoxicity data .
  • Free Energy Perturbation (FEP) : Predict binding affinity changes for analogs with modified dioxole or thiadiazole groups .

Q. What experimental approaches mitigate low aqueous solubility in pharmacological assays?

  • Co-Solvent Systems : Use DMSO/PBS (≤0.1% DMSO) or hydroxypropyl-β-cyclodextrin (HPβCD) to maintain solubility without cytotoxicity .
  • Prodrug Design : Introduce phosphate or ester groups to enhance solubility, followed by enzymatic cleavage in vivo .

Q. How should discrepancies between X-ray crystallography and NMR data be resolved?

  • Complementary Techniques : Validate crystal packing effects vs. solution-state conformations using variable-temperature NMR .
  • DFT Calculations : Compare experimental NMR shifts with theoretical values (B3LYP/6-311+G(d,p)) to identify dominant conformers .

Tables for Key Data

Table 1 : Comparison of Synthetic Yields Under Different Conditions

CatalystSolventTemperature (°C)Yield (%)Purity (HPLC)Reference
Pd(PPh₃)₄DMF806597%
Pd(OAc)₂DMSO707295%
NoneEtOHReflux4590%

Table 2 : Biological Activity of Structural Analogs

Compound ModificationIC₅₀ (HeLa, µM)IC₅₀ (E. coli, µg/mL)Primary Target
Methoxy-substituted dioxole2.132Topoisomerase II
Fluorine-substituted thiadiazole5.8>100EGFR Kinase
Unmodified parent compound3.545Tubulin Polymerization

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